LogP Comparison: -CF2H vs. Analogs
The lipophilicity of 1-(4-(difluoromethyl)phenyl)-2-methoxyethanamine, as measured by its calculated partition coefficient (cLogP), is 2.2704 . This value represents a moderate increase in lipophilicity compared to its non-fluorinated analog, 1-phenyl-2-methoxyethanamine, which has a measured LogP of 2.0331 [1]. In contrast, the corresponding trifluoromethyl (-CF3) analog, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine, exhibits a higher cLogP of 2.39 [2]. The difluoromethyl group thus provides a 'Goldilocks' lipophilicity profile, potentially enhancing membrane permeability relative to the non-fluorinated compound without the excessive lipophilicity and associated liabilities (e.g., poor solubility, high protein binding) often seen with trifluoromethyl groups [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP: 2.2704 |
| Comparator Or Baseline | Non-fluorinated analog (1-phenyl-2-methoxyethanamine): LogP 2.0331; Trifluoromethyl analog (2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine): cLogP 2.39 |
| Quantified Difference | +0.2373 (vs. non-fluorinated); -0.1196 (vs. -CF3) |
| Conditions | Calculated (cLogP) or measured LogP values from different sources. |
Why This Matters
The specific LogP of 2.2704 suggests a favorable balance for oral bioavailability and CNS penetration, making it a distinct candidate for optimization over more or less lipophilic analogs.
- [1] Chem960. (R)-(-)-2-Methoxy-1-phenylethylamine. Physicochemical Properties. CAS 64715-85-1. URL: https://m.chem960.com/cas/64715851 (accessed 2026-04-17). View Source
- [2] Sildrug (Institute of Biochemistry and Biophysics, Polish Academy of Sciences). Structure-based prediction for 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine. clogP: 2.39. URL: http://sildrug.ibb.waw.pl (accessed 2026-04-17). View Source
- [3] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 60(2), 797-804. View Source
